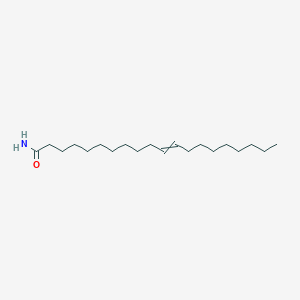

cis-11-Eicosenamide

Description

Properties

IUPAC Name |

(Z)-icos-11-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H2,21,22)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHQTVBKPMHICN-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338252 | |

| Record name | cis-11-Eicosenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10436-08-5 | |

| Record name | cis-11-Eicosenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of cis-11-Eicosenamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-11-Eicosenamide (also known as (Z)-11-Icosenamide) is a primary fatty acid amide, a class of lipid molecules that are gaining recognition as bioactive signaling molecules. It is the amide derivative of cis-11-eicosenoic acid (gondoic acid). As a human metabolite, understanding its physical properties is fundamental for research into its physiological roles, potential therapeutic applications, and for the development of analytical methods for its detection and quantification. This technical guide provides a comprehensive overview of the known physical properties of this compound, details generalized experimental protocols for their determination, and illustrates its metabolic context.

Core Physical and Chemical Properties

The physical characteristics of this compound are essential for its handling, formulation, and analysis in a laboratory setting. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₃₉NO | [1][2][3][4][5] |

| Molecular Weight | 309.53 g/mol | [1][2][3][4] |

| Appearance | Solid, Off-White/Waxy Solid | [5][6] |

| Melting Point | 79 °C | [2] |

| Boiling Point | 448.4 °C at 760 mmHg | [2][7][8][9] |

| Solubility | Slightly soluble in Chloroform and Methanol. Estimated water solubility is very low (0.004572 mg/L at 25°C). | [3][10] |

| Density | 0.876 g/cm³ | [2] |

| CAS Number | 10436-08-5 | [1][2][3] |

Experimental Protocols for Property Determination

While specific experimental documentation for the determination of the physical properties of this compound is not extensively published, the following are detailed, standard methodologies that are broadly applicable to long-chain fatty amides and similar organic solids.

Melting Point Determination (Capillary Method)

The capillary method is a standard and widely accepted technique for determining the melting point of a crystalline organic solid.[2][3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, forming a compact column of 2-3 mm in height.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point. A preliminary, faster heating rate can be used to determine an approximate melting range to save time.[3]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The range between these two temperatures is the melting range. For a pure compound, this range is typically narrow (0.5-1.5 °C).[3]

Boiling Point Determination (Thiele Tube Method)

For high-boiling-point compounds like this compound, distillation at atmospheric pressure can be challenging. A common laboratory method for determining the boiling point of a small amount of liquid (or a melted solid) is the Thiele tube method.[4][5][10]

Apparatus:

-

Thiele tube

-

Heat-resistant oil (e.g., mineral oil or silicone oil)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the fusion tube and melted. A capillary tube, with its sealed end uppermost, is placed into the molten sample.

-

Apparatus Assembly: The fusion tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the Thiele tube containing the heating oil.

-

Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution throughout the oil.[10]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat source is then removed.

-

Boiling Point Reading: The liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube. This is the point where the vapor pressure of the substance equals the atmospheric pressure.[5][10]

Solubility Determination (Qualitative)

A general qualitative assessment of solubility can be performed to understand the polarity and suitable solvents for this compound.

Apparatus:

-

Small test tubes

-

Vortex mixer

-

A range of solvents (e.g., water, ethanol, methanol, chloroform, hexane)

Procedure:

-

Sample Addition: A small, measured amount (e.g., 1-2 mg) of this compound is placed into separate test tubes.

-

Solvent Addition: A measured volume (e.g., 1 mL) of each solvent is added to the respective test tubes.

-

Mixing: The tubes are agitated using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough mixing.

-

Observation: The tubes are allowed to stand, and the solubility is observed. The substance is classified as soluble if no solid particles are visible, partially soluble if some solid remains but a significant portion has dissolved, and insoluble if the solid remains largely unchanged.

Metabolic Pathway of Primary Fatty Acid Amides

This compound belongs to the class of primary fatty acid amides (PFAMs). While the specific enzymes involved in its metabolism are a subject of ongoing research, a general pathway for the biosynthesis and degradation of PFAMs has been proposed.

Caption: Generalized metabolic pathway for the biosynthesis and degradation of this compound.

Conclusion

This technical guide provides essential data on the physical properties of this compound, offering a valuable resource for professionals in research and drug development. The summarized data, coupled with standardized experimental protocols, facilitates the practical application of this knowledge in a laboratory setting. Furthermore, the visualization of its metabolic context helps in understanding its biological significance. As research into the roles of primary fatty acid amides continues to expand, a thorough understanding of the fundamental physical and chemical characteristics of molecules like this compound will be increasingly crucial.

References

- 1. store.astm.org [store.astm.org]

- 2. thinksrs.com [thinksrs.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. researchgate.net [researchgate.net]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

Cis-11-Eicosenamide: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-11-Eicosenamide is a long-chain monounsaturated fatty acid amide that has garnered increasing interest within the scientific community. Initially identified as a differential metabolite in the serum of patients with psoriatic arthritis, its natural origins have been traced to both the plant and microbial kingdoms. The precursor, (11Z)-icos-11-enoic acid, is a notable component of the seed oil from plants such as Camelina sativa. Furthermore, gut microbiota, particularly species of Lactobacillus, have been implicated in its biosynthesis. This technical guide provides an in-depth overview of the discovery of this compound, its known natural sources, and its potential biological activities, including its role as a signaling molecule interacting with peroxisome proliferator-activated receptors (PPARs) and transient receptor potential (TRP) channels. Detailed experimental protocols for its extraction, quantification, and synthesis are provided, alongside a summary of key quantitative data.

Discovery and Natural Occurrence

This compound, also known as (Z)-icos-11-enamide, was first brought to prominence through metabolomic studies of inflammatory diseases. It was identified as a differential metabolite in the serum of patients with psoriatic arthritis, suggesting a potential role as a biomarker for the condition. While some early databases noted it as "not found in nature," subsequent research has contradicted this, revealing its presence in various biological systems.

Human Endogenous Presence

Metabolomic profiling of serum from individuals with psoriatic arthritis has consistently shown altered levels of various lipids, including fatty acid amides. While specific quantitative data for this compound remains to be extensively published, its presence as a distinguishing feature in these patient cohorts points to its potential involvement in the pathophysiology of the disease.

Botanical Sources

The direct precursor to this compound is (11Z)-icos-11-enoic acid (gondoic acid). This very-long-chain monounsaturated fatty acid is found in the seed oil of several plants, most notably Camelina sativa (gold-of-pleasure).[1][2][3] The fatty acid composition of Camelina sativa oil has been well-characterized, with eicosenoic acid being a significant component. The enzymatic machinery within the plant or associated microorganisms is presumed to be responsible for the amidation of this fatty acid to form this compound.

Microbial Biosynthesis

Emerging evidence highlights the role of the gut microbiome in the production of a diverse array of bioactive lipids. Species of the genus Lactobacillus, commonly found in fermented foods and the gastrointestinal tract, have been shown to produce various fatty acid amides.[4] Studies have demonstrated that lactobacilli can synthesize oleamide, a structurally similar fatty acid amide, from oleic acid through enzymatic amidation.[4] This suggests a similar biosynthetic pathway for this compound from its corresponding fatty acid precursor, (11Z)-icos-11-enoic acid, which may be available in the gut environment through diet.

Quantitative Data Summary

While precise quantitative data for this compound across all natural sources is still an active area of research, the following tables summarize the available information on its precursor and related fatty acid amides.

| Table 1: Fatty Acid Composition of Camelina sativa Seed Oil | |

| Fatty Acid | Percentage (%) |

| Linoleic acid (C18:2) | 32.36[1] |

| Elaidic acid (C18:1, trans) | 19.26[1] |

| Eicosenoic acid (C20:1) | 16.78[1] |

| Palmitic acid (C16:0) | Not specified |

| Stearic acid (C18:0) | Not specified |

| Erucic acid (C22:1) | Not specified |

| Data represents the fatty acid methyl ester (FAME) profile. |

| Table 2: Fatty Acid Amides Identified in Lactobacillus Species | |

| Fatty Acid Amide | Relative Abundance |

| Oleamide | Present and synthesized by various strains[4] |

| Quantitative data for specific fatty acid amides, including this compound, in Lactobacillus cultures is not yet widely available. |

| Table 3: Altered Lipid Metabolites in Psoriatic Arthritis Serum | |

| Metabolite Class | Observation |

| Fatty Acid Amides | Identified as differential metabolites[5][6] |

| Long-Chain Fatty Acids | Elevated levels observed in severe PsA[6] |

| Eicosanoids | Detected in moderate and severe PsA[5][6] |

| Specific concentrations for this compound are not consistently reported in the literature. |

Biological Activity and Signaling Pathways

This compound belongs to the class of fatty acid amides, which are known to act as signaling molecules. Its biological activities are thought to be mediated through interactions with specific cellular receptors and signaling pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in lipid and glucose metabolism. Long-chain fatty acids and their derivatives are known endogenous ligands for PPARs. It is hypothesized that this compound, as a long-chain monounsaturated fatty acid amide, can act as an agonist for PPARγ. Activation of PPARγ leads to the transcription of target genes involved in adipogenesis, lipid storage, and insulin sensitization.[7][8]

Transient Receptor Potential (TRP) Channel Modulation

Transient Receptor Potential (TRP) channels are a group of ion channels involved in the sensation of temperature, pain, and other stimuli. Several lipids and their derivatives have been shown to modulate the activity of TRP channels, particularly TRPV1, the capsaicin receptor. It is plausible that this compound can interact with the lipid bilayer and allosterically modulate the gating of TRPV1, potentially influencing pain and inflammatory signaling pathways.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and synthesis of this compound.

Extraction of this compound from Biological Samples

Objective: To extract this compound and other lipids from serum, cell cultures, or plant material for subsequent analysis.

Materials:

-

Biological sample (serum, cell pellet, or homogenized plant tissue)

-

Chloroform

-

Methanol

-

Internal standard (e.g., d4-oleic amide)

-

Centrifuge

-

Glass vials

-

Nitrogen evaporator

Protocol:

-

To 100 µL of serum or a cell pellet, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol. For plant material, use an appropriate amount of solvent for the tissue weight.

-

Add a known amount of internal standard.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Carefully collect the lower organic phase containing the lipids into a clean glass vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., acetonitrile) for LC-MS/MS analysis or derivatization for GC-MS analysis.

Quantification by LC-MS/MS

Objective: To quantify the concentration of this compound in a prepared extract.

Instrumentation:

-

Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

-

C18 reversed-phase column

Parameters:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient from high aqueous to high organic to elute the analyte.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. For this compound (C20H39NO, MW: 309.53), a potential precursor ion would be [M+H]+ at m/z 310.3. Product ions would be determined by fragmentation analysis.

Protocol:

-

Prepare a calibration curve using a series of known concentrations of a this compound standard.

-

Inject the prepared sample extracts and calibration standards onto the LC-MS/MS system.

-

Integrate the peak areas for the analyte and the internal standard in both the samples and the standards.

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Enzymatic Synthesis of this compound

Objective: To synthesize this compound from its precursor fatty acid using a lipase catalyst.

Materials:

-

(11Z)-icos-11-enoic acid

-

Ammonia source (e.g., urea or ammonium carbamate)

-

Immobilized lipase (e.g., Candida antarctica lipase B - Novozym 435)

-

Anhydrous organic solvent (e.g., toluene or hexane)

-

Molecular sieves (to remove water)

-

Reaction vessel with temperature control and stirring

Protocol:

-

In a reaction vessel, dissolve (11Z)-icos-11-enoic acid and the ammonia source in the anhydrous organic solvent.

-

Add the immobilized lipase and molecular sieves to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 40-60°C) with constant stirring.

-

Monitor the progress of the reaction by taking aliquots and analyzing them by TLC or GC-MS.

-

Once the reaction is complete, filter off the immobilized lipase and molecular sieves.

-

Remove the solvent under reduced pressure.

-

Purify the resulting this compound by recrystallization or column chromatography.

Conclusion and Future Directions

This compound is an emerging bioactive lipid with a diverse range of natural sources and potential physiological roles. Its discovery in the context of psoriatic arthritis highlights its potential as a disease biomarker. The elucidation of its production by gut microbiota opens up new avenues for understanding the interplay between diet, the microbiome, and host health. Further research is warranted to establish definitive quantitative data on its concentration in various biological matrices and to fully characterize its mechanisms of action on molecular targets such as PPARs and TRP channels. Such studies will be crucial for unlocking the therapeutic potential of this compound and other related fatty acid amides in inflammatory and metabolic diseases.

References

- 1. digitalxplore.org [digitalxplore.org]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Serum metabolic fingerprinting of psoriasis and psoriatic arthritis patients using solid-phase microextraction—liquid chromatography—high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dietary supplementation with long-chain monounsaturated fatty acids attenuates obesity-related metabolic dysfunction and increases expression of PPAR gamma in adipose tissue in type 2 diabetic KK-Ay mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PPARγ Modulates Long Chain Fatty Acid Processing in the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Presence of cis-11-Eicosenamide in Mammals: A Technical Guide for Researchers

An Exploration into a Potential Endogenous Signaling Molecule

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding and analytical methodologies surrounding the potential endogenous presence of cis-11-eicosenamide in mammals. While the definitive identification and quantification of this specific primary fatty acid amide (PFAM) in mammalian tissues remain to be formally documented, this paper will extrapolate from the well-established knowledge of related endogenous PFAMs to offer a foundational resource for its investigation. We will delve into the hypothetical biosynthesis, potential biological activities, and detailed experimental protocols that can be adapted for the study of this compound.

Introduction to Primary Fatty Acid Amides (PFAMs)

Primary fatty acid amides (PFAMs) are a class of endogenous lipid signaling molecules characterized by a fatty acid backbone linked to an amide group. The most extensively studied PFAM, oleamide (cis-9-octadecenamide), was first isolated from the cerebrospinal fluid of sleep-deprived cats and has been shown to induce physiological sleep.[1] PFAMs are known to play various roles in the mammalian central nervous system and peripheral tissues, modulating neurotransmission and intercellular communication.[1][2] Their concentrations in tissues and biological fluids are typically in the low nanomolar range, which makes their detection and quantification challenging.[3][4]

While a range of PFAMs have been identified in mammalian systems, the existence of this compound as an endogenous molecule is currently hypothetical. This guide aims to provide the theoretical framework and practical methodologies to explore its presence and function.

Hypothetical Biosynthesis of this compound

The biosynthesis of PFAMs in mammals is thought to occur through several potential pathways. The most direct proposed route involves the conversion of a fatty acid to its corresponding amide. The precursor to this compound is cis-11-eicosenoic acid (also known as gondoic acid).[5][6] In mammals, cis-11-eicosenoic acid can be synthesized from oleic acid through the action of fatty acid elongases.[7]

Two primary pathways are proposed for the amidation of the fatty acid:

-

Pathway 1: Direct Amidation. This pathway involves the direct condensation of the fatty acid with ammonia. Evidence for this has been shown for oleamide synthesis in rat brain microsomes.[8]

-

Pathway 2: Two-Step Enzymatic Conversion. This pathway involves the initial conversion of the fatty acid to an N-acylglycine intermediate, which is then oxidatively cleaved by peptidylglycine α-amidating monooxygenase (PAM) to yield the primary amide.

Below is a diagram illustrating the hypothetical biosynthesis of this compound.

Potential Biological Activities and Signaling Pathways

The biological functions of this compound are currently unknown. However, by examining the activities of other endogenous PFAMs, particularly oleamide, we can speculate on its potential roles. Oleamide has been shown to have a variety of effects on the central nervous system, including inducing sleep, regulating memory, and possessing antidepressant-like properties.[9][10] It interacts with multiple neurotransmitter systems, including the serotonergic, GABAergic, and cannabinoid systems.[2][10]

It is plausible that this compound could also act as a signaling molecule within the central nervous system, potentially modulating neuronal activity through interactions with various receptors and ion channels.

The diagram below illustrates a generalized signaling pathway for a primary fatty acid amide.

Quantitative Data of Endogenous PFAMs in Mammalian Tissues

To date, there is no quantitative data available for this compound in mammalian tissues. However, the table below provides a template for how such data could be presented, with examples from other known PFAMs. This serves as a reference for the expected concentration ranges and the analytical methods employed for their quantification.

| Primary Fatty Acid Amide | Tissue/Fluid | Concentration Range (pmol/g or pmol/mL) | Species | Analytical Method | Reference |

| This compound | (Hypothetical) | To be determined | Mammalian | LC-MS/MS or GC-MS | - |

| Oleamide | Cerebrospinal Fluid | Accumulates during sleep deprivation | Cat, Rat | GC-MS | [1] |

| Oleamide | Brain | 55.0 ± 9.5 pmol/10^7 cells (in neuroblastoma cells) | Mouse | GC-MS | [8] |

| Palmitamide | Luteal Phase Plasma | Present | Human | Not specified | Not specified |

| Anandamide (an N-acylethanolamine) | Whole Brain | ~10-80 pmol/g | Mouse | LC-MS/MS | [11] |

| Palmitoylethanolamide (an N-acylethanolamine) | Prefrontal Cortex | ~150-250 pmol/g | Rat | LC-MS/MS | [11] |

| Oleoylethanolamide (an N-acylethanolamine) | Prefrontal Cortex | ~50-100 pmol/g | Rat | LC-MS/MS | [11] |

Experimental Protocols for the Analysis of this compound

The following protocols are adapted from established methods for the extraction, purification, and quantification of PFAMs from biological matrices and can be applied to the investigation of this compound.

Tissue Extraction

-

Homogenization: Homogenize frozen tissue samples in a solvent mixture, typically chloroform:methanol (2:1, v/v), at a ratio of 20 volumes of solvent to the tissue weight (e.g., 20 mL for 1 g of tissue).

-

Internal Standard: Add an appropriate deuterated internal standard for this compound to the homogenate to allow for accurate quantification.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate, vortex thoroughly, and centrifuge to separate the aqueous and organic phases.

-

Lipid Extraction: Carefully collect the lower organic phase, which contains the lipids, including PFAMs.

-

Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

Solid-Phase Extraction (SPE) for PFAM Enrichment

-

Cartridge Conditioning: Condition a silica-based SPE cartridge with a non-polar solvent (e.g., hexane) followed by a slightly more polar solvent (e.g., hexane:ethyl acetate).

-

Sample Loading: Reconstitute the dried lipid extract in a minimal volume of a non-polar solvent and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a non-polar solvent mixture (e.g., hexane:ethyl acetate, 70:30, v/v) to elute neutral lipids like triacylglycerols.[12]

-

Elution of PFAMs: Elute the PFAM fraction with a more polar solvent mixture, such as chloroform:2-propanol (2:1, v/v).[12]

-

Drying: Evaporate the solvent from the eluted PFAM fraction under nitrogen.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: Derivatize the dried PFAM extract to improve volatility and thermal stability. A common method is trimethylsilylation.[13]

-

GC Separation: Inject the derivatized sample onto a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS for general separation or a more polar column like BPX70 for isomer separation).[14][15]

-

MS Detection: Use a mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the derivatized this compound and its internal standard.

The following diagram outlines the experimental workflow for the analysis of this compound.

Conclusion and Future Directions

The endogenous presence of this compound in mammals remains an open question. However, the established roles of other primary fatty acid amides as potent signaling molecules suggest that the investigation of this and other novel PFAMs is a promising avenue for research in neuroscience and pharmacology. The methodologies outlined in this guide provide a solid foundation for researchers to undertake the definitive identification and quantification of this compound in various mammalian tissues.

Future research should focus on:

-

Screening of Tissues: A systematic screening of various mammalian tissues, particularly the brain, using sensitive and specific analytical techniques like LC-MS/MS and GC-MS to identify and quantify endogenous this compound.

-

Biosynthetic Pathway Elucidation: Once its presence is confirmed, studies using isotopic labeling can be employed to elucidate the specific biosynthetic pathways involved in its formation.

-

Pharmacological Characterization: Synthesis of this compound will be crucial for its pharmacological characterization, including receptor binding assays and in vivo studies to determine its physiological effects.

The exploration of novel endogenous lipids like this compound holds the potential to uncover new signaling pathways and provide novel targets for the development of therapeutics for a range of neurological and physiological disorders.

References

- 1. Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The hypnotic actions of the fatty acid amide, oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 11-Eicosenoic acid - Wikipedia [en.wikipedia.org]

- 7. Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The sleep inducing factor oleamide is produced by mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Neuropharmacological effects of oleamide in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. "Primary fatty acid amides in mammalian tissues: Isolation and analysis" by Tamanna Sultana [dsc.duq.edu]

- 15. Sample preparation and gas chromatography of primary fatty acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Modulator: A Deep Dive into Cis-11-Eicosenamide's Role as a Human Metabolite

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the emerging role of cis-11-eicosenamide, an endogenous fatty acid amide, as a significant human metabolite. This whitepaper, tailored for researchers, scientists, and drug development professionals, consolidates current knowledge on its biological functions, signaling pathways, and analytical methodologies, providing a foundational resource for future research and therapeutic exploration.

This compound, a derivative of (11Z)-icos-11-enoic acid, has been identified as a human metabolite with potential involvement in a range of physiological and pathophysiological processes.[1][2] While research is ongoing, current evidence points to its role in lipid metabolism and inflammatory signaling, with notable implications for skin and inflammatory joint diseases.

Biological Functions and Signaling Pathways

This compound is increasingly recognized for its immunomodulatory and signaling activities. Studies have implicated its involvement in several key signaling pathways:

-

Peroxisome Proliferator-Activated Receptor γ (PPARγ): As a potential ligand for PPARγ, this compound may influence the expression of genes involved in lipid metabolism and inflammation.[3][4]

-

Nuclear Factor-kappa B (NF-κB): This metabolite is suggested to modulate the NF-κB signaling pathway, a central regulator of inflammatory responses.[5][6]

-

Toll-Like Receptor 4 (TLR4): this compound may interact with the TLR4 signaling cascade, which plays a crucial role in the innate immune system's response to pathogens and endogenous danger signals.[7][8]

Elevated levels of this compound have been observed in patients with psoriasis vulgaris, suggesting a potential role in the pathogenesis of this chronic inflammatory skin condition.[9][10] Its presence in synovial fluid also hints at a possible contribution to the inflammatory environment in arthritic joints.[11][12]

Quantitative Data Summary

While research into the precise concentrations of this compound in various human tissues and fluids is still in its early stages, this guide provides a framework for the types of quantitative data that are crucial for advancing our understanding. The following tables summarize the currently available information and highlight the need for further quantitative studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₉NO | [13] |

| Molecular Weight | 309.5 g/mol | [13] |

| IUPAC Name | (11Z)-icos-11-enamide | [13] |

Table 2: Reported Biological Activities and Molecular Targets

| Biological Activity/Target | Observed Effect | Putative Mechanism |

| Psoriasis | Elevated levels in plasma of patients with psoriasis vulgaris. | Modulation of inflammatory pathways. |

| PPARγ Activation | Potential ligand. | Regulation of gene transcription related to metabolism and inflammation. |

| NF-κB Signaling | Modulation of the pathway. | Inhibition of pro-inflammatory cytokine production. |

| TLR4 Signaling | Potential interaction. | Attenuation of inflammatory response. |

| Antibacterial Activity | Suggested. | Further investigation required. |

Experimental Protocols

To facilitate further research, this whitepaper details essential experimental methodologies for the study of this compound.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The accurate quantification of this compound in biological matrices is critical. A general LC-MS/MS protocol for fatty acid amides is outlined below, which can be optimized for this compound.

1. Sample Preparation (Solid-Phase Extraction - SPE): [2][14]

-

Objective: To isolate fatty acid amides from complex biological samples like plasma or tissue homogenates.

-

General Steps:

-

Condition a suitable SPE cartridge (e.g., C18) with methanol and then water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with a low-organic solvent to remove polar interferences.

-

Elute the fatty acid amides with a high-organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in a solvent compatible with the LC mobile phase.

-

2. LC-MS/MS Analysis: [15][16]

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate to improve ionization.

-

Flow Rate: Optimized for the specific column dimensions.

-

Injection Volume: Typically in the range of 1-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for fatty acid amides.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined.

-

Functional Assays

1. Cytokine Release Assay in Macrophages: [17][18][19][20]

-

Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

-

General Steps:

-

Culture human macrophages (e.g., THP-1 derived macrophages or primary human monocytes).

-

Treat the cells with varying concentrations of this compound for a defined period.

-

Stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide - LPS) to induce cytokine production.

-

Collect the cell culture supernatant.

-

Quantify the concentration of cytokines in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

2. NF-κB Activation Luciferase Reporter Assay: [1][5][21]

-

Objective: To determine if this compound modulates NF-κB transcriptional activity.

-

General Steps:

-

Transfect a suitable cell line (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements.

-

Treat the transfected cells with this compound.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α).

-

Lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity in the presence of this compound would suggest an inhibitory effect on the NF-κB pathway.

-

3. PPARγ Transcriptional Activation Assay: [22][23][24][25][26]

-

Objective: To investigate whether this compound can activate PPARγ.

-

General Steps:

-

Utilize a cell-based reporter assay where cells are co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase).

-

Treat the cells with this compound.

-

Measure the reporter gene activity. An increase in activity would indicate that this compound acts as a PPARγ agonist.

-

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the complex interactions of this compound, the following diagrams, generated using the DOT language, visualize key signaling pathways and a typical experimental workflow.

This technical guide serves as a critical resource for the scientific community, providing a consolidated overview and detailed methodologies to spur further investigation into the multifaceted role of this compound as a human metabolite. The full whitepaper is available for download [link to be inserted].

References

- 1. benchchem.com [benchchem.com]

- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 3. Glycosaminoglycans in human cerebrospinal fluid determined by LC-MS/MS MRM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fig. 2, [The canonical NF-κB activation pathway...]. - Innovative Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. NF-κB Signaling Pathway Diagram [scispace.com]

- 8. Role of TLR4/MyD88/NF-κB signaling in heart and liver-related complications in a rat model of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. LC-MS/MS analysis of lesional and normally looking psoriatic skin reveals significant changes in protein metabolism and RNA processing | PLOS One [journals.plos.org]

- 11. Synovial Fluid Markers and Extracellular Vesicles in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. en.bio-protocol.org [en.bio-protocol.org]

- 14. Video: NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells [jove.com]

- 15. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 20. benchchem.com [benchchem.com]

- 21. indigobiosciences.com [indigobiosciences.com]

- 22. assaygenie.com [assaygenie.com]

- 23. raybiotech.com [raybiotech.com]

- 24. content.abcam.com [content.abcam.com]

- 25. researchgate.net [researchgate.net]

- 26. caymanchem.com [caymanchem.com]

The Biological Activity of Unsaturated Fatty Acid Amides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsaturated fatty acid amides are a class of endogenous lipid signaling molecules that play crucial roles in a myriad of physiological processes. These compounds, structurally characterized by a fatty acid backbone linked to an amine headgroup via an amide bond, have emerged as significant modulators of the endocannabinoid system and other signaling pathways. This technical guide provides a comprehensive overview of the biological activities of key unsaturated fatty acid amides, including anandamide, oleamide, and erucamide. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into their mechanisms of action, experimental characterization, and therapeutic potential. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows.

Core Unsaturated Fatty Acid Amides and Their Biological Activities

Anandamide (N-arachidonoylethanolamine, AEA)

Anandamide, derived from the Sanskrit word "ananda" meaning "bliss," was the first identified endogenous cannabinoid.[1] It is a partial agonist for the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are predominantly found in the central nervous system and the periphery, respectively.[2][3] Anandamide's biological activities are diverse, encompassing roles in pain modulation, appetite regulation, memory, and mood.[1][4] Its signaling is terminated by enzymatic degradation, primarily by fatty acid amide hydrolase (FAAH).[5]

Oleamide

Oleamide, the amide of oleic acid, was first identified as an endogenous sleep-inducing lipid.[6] It has been shown to accumulate in the cerebrospinal fluid during sleep deprivation.[6] Beyond its effects on sleep, oleamide interacts with multiple neurotransmitter systems, including the serotonergic and GABAergic systems, and also exhibits cannabinoid-like effects.[7][8] It can act as a direct agonist at CB1 receptors and may also potentiate the effects of other endocannabinoids by inhibiting FAAH.[7][9]

Erucamide

Erucamide, the amide of erucic acid, is another biologically active fatty acid amide. Its functions are still being elucidated, but it has been shown to play a role in regulating fluid balance and stimulating angiogenesis.[10][11] Unlike anandamide and oleamide, its direct interactions with classical cannabinoid receptors are less characterized.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activity of anandamide and oleamide.

Table 1: Receptor Binding Affinities (Ki) of Unsaturated Fatty Acid Amides

| Compound | Receptor | Species | Cell Line/Tissue | Radioligand | Ki (nM) | Reference(s) |

| Anandamide | Human CB1 | Human | HEK-293 | [³H]CP-55,940 | 239.2 ± s.e. | [9] |

| Anandamide | Rat CB1 | Rat | Brain Membranes | [³H]CP-55,940 | 87.7 ± s.e. | [9] |

| Anandamide | Human CB2 | Human | Transfected Cells | [³H]CP-55,940 | 439.5 ± s.e. | [9] |

| Oleamide | Rat CB1 | Rat | Whole-brain membranes | [³H]CP55,940 | 1140 | [5] |

| Oleamide | Rat CB1 | Rat | Whole-brain membranes | [³H]SR141716A | 2630 | [5] |

| Oleamide | Human CB1 | Human | HEK-293T cells | [³H]CP55,940 | 8140 | [5] |

| Oleamide | Human CB2 | Human | hCB2 HEK-293T cells | [³H]CP55,940 | >100,000 (partial inhibition) | [8] |

Table 2: FAAH Inhibition Data

| Compound | Enzyme Source | IC50 / Ki | Reference(s) |

| Anandamide | Rat Brain | Ki = 650 nM (for arachidonyl trifluoromethyl ketone, an analog) | [12] |

| Oleamide | Not specified | Potent inhibitor | [6] |

Table 3: In Vivo Effects of Unsaturated Fatty Acid Amides

| Compound | Species | Dose | Route | Observed Effect | Reference(s) |

| Anandamide | Mice | 0.1 mg/kg | i.p. | Anxiolytic-like effects in elevated plus-maze | [13] |

| Anandamide | Mice | 3 mg/kg | i.v. | Anxiogenic effects and depressed locomotor activity | [14] |

| Anandamide | Rat | 10 mg/kg | i.p. | Neuroprotection against acute neuronal injury | [15] |

| Oleamide | Mice | 43.7-700 mg/kg | i.p. | Dose-dependent inhibition of locomotor activity | [16] |

| Oleamide | Mice | 5 mg/kg | i.p. | Impaired short-term working memory | [17] |

| Oleamide | Mice | 10 mg/kg | i.p. | Antidepressant-like effect in forced swimming test | [17] |

| Oleamide | Rat | 10 and 20 mg/kg | i.p. | Increased slow-wave sleep | |

| Erucamide | Pig | Endogenous levels (3 ng/g in plasma) | - | Implicated in fluid balance regulation | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of unsaturated fatty acid amides.

Synthesis and Purification of Unsaturated Fatty Acid Amides

1. Synthesis of Oleamide from Oleic Acid and Urea:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine oleic acid and urea (e.g., in a 1:4 molar ratio).[16]

-

Catalyst Addition: Add a catalyst, such as aluminum chloride (AlCl3), at a concentration of approximately 1 wt% of the total reactants.[16]

-

Reaction Conditions: Heat the mixture to 200°C with continuous stirring under a nitrogen atmosphere for a specified duration (e.g., 3 hours).[2]

-

Work-up: After cooling, dissolve the crude product in a suitable organic solvent like chloroform and filter to remove excess urea and the catalyst.[2]

-

Purification: The crude oleamide can be further purified by recrystallization from solvents such as n-hexane or ethanol.[2] Purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC).[17]

2. Synthesis of Erucamide from Erucic Acid and Urea:

-

Enzymatic Synthesis: A lipase-catalyzed synthesis can be performed by reacting erucic acid with urea in an organic solvent medium (e.g., tert-butyl alcohol) using an immobilized lipase like Novozym 435.[4]

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 60°C) with agitation for an extended period (e.g., 48 hours).[4]

-

Chemical Synthesis: Alternatively, a chemical synthesis involves reacting erucic acid with urea at a high temperature (e.g., 190°C) in the presence of a catalyst such as a mixture of P₂O₅ and (NH₄)₂HPO₄.[7]

-

Purification: The resulting erucamide can be purified by crystallization.

Biological Assays

1. Radioligand Binding Assay for Cannabinoid Receptors:

-

Materials:

-

Cell membranes expressing the cannabinoid receptor of interest (e.g., from HEK-293 cells).

-

Radioligand (e.g., [³H]CP-55,940).

-

Test compound (unsaturated fatty acid amide).

-

Non-specific binding control (e.g., a high concentration of a non-radiolabeled cannabinoid ligand like WIN 55,212-2).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 0.05% BSA, pH 7.4).

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + non-specific control), and competition binding (radioligand + membranes + test compound at various concentrations).

-

Incubate the plate (e.g., at 30°C for 60-90 minutes) to allow binding to reach equilibrium.

-

Harvest the membranes by rapid filtration through the filter plates and wash with ice-cold wash buffer to remove unbound radioligand.

-

Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value from the curve and calculate the Ki value using the Cheng-Prusoff equation.[18]

-

2. Fatty Acid Amide Hydrolase (FAAH) Activity Assay (Fluorometric):

-

Materials:

-

FAAH enzyme source (recombinant FAAH or cell/tissue lysates).

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).

-

Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA).

-

Test compound (potential FAAH inhibitor).

-

96-well black, opaque, flat-bottomed plate and a fluorescence plate reader.[2][7]

-

-

Procedure:

-

Prepare dilutions of the test compound.

-

In the 96-well plate, add the FAAH enzyme to the appropriate wells. Include a no-enzyme control (blank).

-

For inhibitor screening, pre-incubate the enzyme with the test compound for a defined period (e.g., 15-30 minutes at 37°C).

-

Initiate the reaction by adding the FAAH substrate to all wells.

-

Measure the increase in fluorescence over time (kinetic assay) or at a single endpoint after a specific incubation period. The excitation and emission wavelengths will depend on the fluorophore released (e.g., Ex/Em = 340-360/450-465 nm for AMC).

-

-

Data Analysis:

-

The rate of fluorescence increase is proportional to FAAH activity.

-

For inhibitor screening, calculate the percent inhibition at each concentration of the test compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of unsaturated fatty acid amides.

References

- 1. Kinetic Investigation of Erucamide Synthesis Using Fatty Acid and Urea [jstage.jst.go.jp]

- 2. benchchem.com [benchchem.com]

- 3. Multistage characterization of label-derived oleamide: chromatographic purification with NMR structural elucidation and UPLC/Q-TOF-MS quantitation for pharmaceutical packaging compatibility assessment - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Lipase-catalyzed synthesis of fatty acid amide (erucamide) using fatty acid and urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oleamide: A Fatty Acid Amide Signaling Molecule in the Cardiovascular System? [periodicos.capes.gov.br]

- 7. Kinetic investigation of erucamide synthesis using fatty acid and urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anandamide - Wikipedia [en.wikipedia.org]

- 9. Oleamide: a fatty acid amide signaling molecule in the cardiovascular system? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A Novel Experimental Workflow to Determine the Impact of Storage Parameters on the Mass Spectrometric Profiling and Assessment of Representative Phosphatidylethanolamine Lipids in Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biosynthesis of oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. d.lib.msu.edu [d.lib.msu.edu]

- 15. ijnc.ir [ijnc.ir]

- 16. US7098351B2 - Process for the production of fatty acid amides - Google Patents [patents.google.com]

- 17. An Innovative Lipidomic Workflow to Investigate the Lipid Profile in a Cystic Fibrosis Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Cis-11-Eicosenamide: An In-Depth Technical Guide to its Interactions with Cellular Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-11-Eicosenamide is a primary fatty acid amide derived from (11Z)-icos-11-enoic acid. As a structural analog of endogenous fatty acid amides, it is a subject of increasing interest within biochemical and lipidomic research. This technical guide provides a comprehensive overview of the known interactions of this compound with cellular receptors, focusing on quantitative binding data, signaling pathways, and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering insights into the molecular mechanisms and therapeutic potential of this compound.

Core Cellular Interactions

Current research has identified two primary molecular targets for this compound: the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). While its broader interaction profile, including potential effects on G-protein coupled receptors (GPCRs) and Transient Receptor Potential (TRP) channels, is an active area of investigation, this guide will focus on the established interactions.

Quantitative Binding Data

The binding affinities of this compound for its known cellular targets have been characterized using various biophysical and in-silico methods. A summary of the available quantitative data is presented below.

| Target Receptor | Ligand | Binding Affinity Metric | Value | Experimental Method |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | This compound | Dissociation Constant (Kd) | 2.3 μM | Not Specified |

| B-cell lymphoma 2 (Bcl-2) | This compound | Binding Affinity | -7.02 kcal/mol | Molecular Docking |

Signaling Pathways

The interaction of this compound with its cellular targets initiates downstream signaling cascades that can modulate various cellular processes, including gene expression, metabolism, and apoptosis.

PPARγ Signaling Pathway

As a ligand for PPARγ, this compound is predicted to activate this nuclear receptor. Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the regulation of gene transcription. Key processes influenced by PPARγ activation include adipogenesis, lipid metabolism, and inflammatory responses.[1][2]

Bcl-2 Interaction and Apoptosis Regulation

This compound has been shown to interact with the anti-apoptotic protein Bcl-2. Bcl-2 plays a crucial role in regulating the intrinsic pathway of apoptosis by sequestering pro-apoptotic proteins like Bax and Bak, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c. By binding to Bcl-2, this compound may disrupt this sequestration, leading to the activation of pro-apoptotic pathways.[3][4][5]

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

Unveiling the Potential of Cis-11-Eicosenamide: A Technical Guide for Researchers

December 17, 2025

Abstract

Cis-11-eicosenamide (commonly known as Gondamide) is an endogenous primary fatty acid amide that has emerged as a molecule of significant interest in the fields of pharmacology and drug development. As a structural analog of other well-characterized fatty acid amides (FAAs) like oleamide and anandamide, it is implicated in a variety of physiological processes. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its potential physiological roles, underlying signaling mechanisms, and its cytotoxic and immunomodulatory activities. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a foundational resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this bioactive lipid.

Introduction and Chemical Profile

This compound is a long-chain, unsaturated primary fatty acid amide with the molecular formula C20H39NO. It is the result of the formal condensation of the carboxyl group of cis-11-eicosenoic acid (gondoic acid) with ammonia. Recognized as a human metabolite, its presence has been detected in various biological samples, including the serum of patients with inflammatory conditions like psoriatic arthritis and psoriasis vulgaris, suggesting a potential role in immune-mediated pathways.[1][2] Like other FAAs, its biological activity is largely dictated by its long hydrocarbon chain and the primary amide head group, which allow for interactions with cellular membranes and protein targets.

Potential Physiological Roles

Research into this compound is still in its nascent stages; however, preliminary evidence points towards two primary areas of physiological activity: oncology and immunology.

Cytotoxic and Antiproliferative Effects

A growing body of evidence suggests that this compound possesses cytotoxic properties against various cancer cell lines. It has been identified as a bioactive component in extracts from marine sponges and various plants that exhibit antiproliferative effects.[3][4]

-

Breast Cancer: In a study on extracts from the Red Sea sponge Echinodictyum asperum, this compound was a major identified metabolite. The extract demonstrated significant cytotoxic effects against both MDA-MB-231 and MCF-7 human breast cancer cell lines.[3]

-

Colon Cancer: Studies have indicated its potential to inhibit the proliferation of human colon cancer cells.[1] Furthermore, its synthesis by probiotic bacteria like Lactobacillus has been linked to antigenotoxic and cytotoxic effects in human colon cancer models.[5]

-

Other Cancers: An extract of Lagerstroemia thorelli, in which this compound was the most abundant compound (49.25%), showed moderate cytotoxic activity against HeLa (cervical cancer) and Vero (normal kidney epithelial) cells.[4]

The proposed mechanism for its anticancer activity involves the induction of apoptosis. Molecular docking studies suggest a strong binding affinity for key anti-apoptotic proteins such as BCL-2 and MCL-1, which are critical for cancer cell survival.[1]

Anti-inflammatory and Immunomodulatory Effects

The identification of elevated levels of this compound in patients with psoriasis points to its involvement in inflammatory processes.[1][2] It is hypothesized to play a role in modulating immune responses. One suggested mechanism is the suppression of pro-inflammatory cytokine release through the inhibition of the Toll-like receptor 4 (TLR4)/MyD88 signaling pathway in macrophages.[5] This positions this compound as a potential candidate for the development of novel anti-inflammatory therapeutics.

Antibacterial Activity

Preliminary research also indicates that this compound may possess antibacterial properties, with activity reported against organisms such as Candida albicans and Escherichia coli.[6] This suggests a potential role as an antimicrobial agent, although this area requires more extensive investigation.

Signaling Pathways and Molecular Targets

As a bioactive lipid, this compound is thought to exert its effects through interaction with multiple cellular signaling pathways and molecular targets. Its structural similarity to other FAAs provides a framework for understanding its potential mechanisms of action.

Metabolism by Fatty Acid Amide Hydrolase (FAAH)

Fatty acid amides are primarily degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes the amide bond to terminate their signaling activity.[1] Given its structure, this compound is a putative substrate for FAAH. The enzymatic breakdown would yield cis-11-eicosenoic acid and ammonia, thus regulating its endogenous levels and functional activity.

Interaction with Nuclear Receptors and Ion Channels

This compound is being investigated as a ligand for several receptors known to be targets of other FAAs.

-

Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors are key regulators of lipid metabolism and inflammation. This compound is suggested to interact with PPARs, with a reported binding affinity (Kd) for PPARγ of 2.3 μM.[5] Activation of PPARγ can lead to anti-inflammatory effects.

-

Transient Receptor Potential (TRP) Channels: These ion channels are involved in sensory perception, including pain and temperature. Other FAAs are known to modulate TRP channel activity, and this compound is being explored in this context.[1]

Modulation of Apoptotic Pathways

In the context of its cytotoxic effects, this compound is proposed to modulate the intrinsic pathway of apoptosis by interacting with the BCL-2 family of proteins. Molecular docking simulations predict a binding affinity of -7.02 kcal/mol to the anti-apoptotic protein BCL-2, comparable to some chemotherapy agents.[5] By inhibiting BCL-2, this compound may promote the release of pro-apoptotic factors from the mitochondria, leading to cancer cell death.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound.

Table 1: Cytotoxicity Data

| Cell Line | Cancer Type | Assay | IC₅₀ Value (µg/mL) | Source |

|---|---|---|---|---|

| MCF-7 | Breast | SRB | ~0.5 (as part of extract) | [3] |

| MDA-MB-231 | Breast | SRB | ~8.7 (as part of extract) |[3] |

Note: IC₅₀ values are for the complete sponge extract in which this compound was a major component, not for the purified compound alone.

Table 2: Molecular Target Binding Affinity

| Target Protein | Assay Type | Binding Affinity | Source |

|---|---|---|---|

| PPARγ | Not Specified | K |

[5] |

| BCL-2 | Molecular Docking | -7.02 kcal/mol |[5] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound. These are representative protocols based on standard laboratory practices.

Sulforhodamine B (SRB) Cytotoxicity Assay

This colorimetric assay is used to determine cytotoxicity by measuring cellular protein content.[1][6][7][8]

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Methodology:

-

Cell Plating: Seed adherent cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Carefully remove the supernatant and wash the plates five times with 1% (v/v) acetic acid or water to remove excess TCA and medium proteins. Air dry the plates completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates again.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance (Optical Density) at 510-565 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log concentration of this compound to determine the IC₅₀ value.

FAAH Activity Assay (Fluorometric)

This assay measures the enzymatic activity of FAAH by detecting the hydrolysis of a fluorogenic substrate. It can be adapted to test if this compound acts as a substrate or inhibitor.[5][9][10]

Objective: To determine if this compound is hydrolyzed by FAAH.

Methodology:

-

Reagent Preparation: Prepare FAAH Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0). Prepare a working solution of a fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA).

-

Enzyme Preparation: Use recombinant human FAAH or a lysate from cells/tissues expressing FAAH. Dilute the enzyme to a predetermined optimal concentration in ice-cold FAAH Assay Buffer.

-

Assay Setup: In a 96-well black, opaque plate, add the diluted FAAH enzyme to sample wells. For a competition assay, pre-incubate the enzyme with this compound for 15-30 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding the FAAH substrate to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode for 10-60 minutes at 37°C, using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

-

Data Analysis: The rate of increase in fluorescence is proportional to FAAH activity. A decrease in the rate in the presence of this compound would suggest it is an inhibitor, while if it is tested as a primary substrate, its hydrolysis would be compared against a known substrate.

In Vitro Anti-inflammatory Assay (Cytokine Measurement)

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).[11][12][13]

Objective: To quantify the inhibitory effect of this compound on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Methodology:

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 24-well plate until they reach approximately 80% confluency.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulus: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include control wells with no treatment, LPS only, and this compound only.

-

Incubation: Incubate the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Collect the cell culture supernatants from each well and centrifuge to remove any cellular debris.

-

Cytokine Quantification (ELISA): Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: Compare the cytokine concentrations in the this compound-treated groups to the LPS-only group to determine the percentage of inhibition.

Conclusion and Future Directions

This compound is a promising bioactive lipid with demonstrated potential in oncology and immunology. Its cytotoxic effects against multiple cancer cell lines, coupled with its potential to modulate inflammatory pathways, make it a compelling candidate for further investigation and therapeutic development.

Future research should focus on several key areas:

-

In Vivo Efficacy: Validating the observed in vitro cytotoxic and anti-inflammatory effects in relevant animal models.

-

Mechanism of Action: Elucidating the precise molecular mechanisms, confirming its interactions with BCL-2, PPARs, and identifying other potential binding partners.

-

Pharmacokinetics and Safety: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile and conducting comprehensive toxicology studies.

-

Structure-Activity Relationship (SAR): Synthesizing and testing analogs of this compound to optimize potency and selectivity for its biological targets.

By addressing these questions, the scientific community can fully unlock the therapeutic potential of this compound and pave the way for its development into a novel class of therapeutic agents.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. benchchem.com [benchchem.com]

- 3. raybiotech.com [raybiotech.com]

- 4. Frontiers | Real-time monitoring with iTLR4 assay identifies ligand-dependent TLR4-TLR4 conformational dynamics [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. canvaxbiotech.com [canvaxbiotech.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. abcam.cn [abcam.cn]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

The Emerging Role of cis-11-Eicosenamide in the Pathophysiology of Psoriatic Arthritis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psoriatic arthritis (PsA) is a complex chronic inflammatory disease with a significant unmet need for novel therapeutic targets. Emerging evidence from the field of lipidomics has identified alterations in fatty acid metabolism as a potential contributing factor to the pathogenesis of PsA. This technical guide provides an in-depth analysis of the current understanding of the relationship between a specific long-chain fatty acid amide, cis-11-eicosenamide, and psoriatic arthritis. While direct quantitative and mechanistic data in PsA are still nascent, this document synthesizes the existing evidence from studies on psoriasis and related inflammatory pathways to build a framework for future research and drug development. We will explore the potential role of this compound in modulating key inflammatory signaling cascades, including the Toll-like receptor 4 (TLR4) pathway, and its downstream effectors, nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3). This guide also presents detailed experimental protocols for the quantification of this compound and the investigation of its biological activity, alongside visualizations of the implicated signaling pathways to facilitate a deeper understanding of its potential as a biomarker and therapeutic target.

Introduction: The Unmet Need in Psoriatic Arthritis and the Rise of Lipidomics

Psoriatic arthritis is a multifaceted inflammatory condition characterized by its association with psoriasis and a diverse range of clinical manifestations, including peripheral and axial arthritis, enthesitis, and dactylitis. The pathogenesis of PsA involves a complex interplay of genetic predisposition, environmental factors, and a dysregulated immune response, leading to chronic inflammation and joint damage. Current therapeutic strategies, while effective for many, do not induce remission in all patients, highlighting the critical need for the identification of novel molecular targets for drug development.

In recent years, the field of metabolomics, particularly lipidomics, has emerged as a powerful tool for elucidating the underlying molecular mechanisms of complex diseases like PsA.[1] Studies have revealed significant alterations in the serum fatty acid profiles of patients with psoriatic arthritis compared to healthy individuals, suggesting a role for lipid mediators in the inflammatory processes of the disease.[1] Specifically, an abnormal fatty acid profile, with a higher saturated fatty acid to unsaturated fatty acid (SFA/UFA) ratio, has been observed in PsA patients.[1]

This compound: An Endogenous Fatty Acid Amide of Interest

This compound is a long-chain monounsaturated fatty acid amide that has been identified in human biological samples. While its precise biological functions are still under investigation, its structural similarity to other bioactive lipid amides suggests a potential role in cellular signaling and inflammation.

Identification in Psoriatic Disease

Lipidomics studies have begun to shed light on the presence of this compound in the context of psoriatic disease. Although direct quantitative comparisons in large cohorts of PsA patients versus healthy controls are not yet available in the published literature, preliminary findings indicate its potential relevance. One study identified several fatty amides, including this compound, as potential classifiers of psoriatic arthritis disease activity, highlighting the need for further investigation into its role as a biomarker.[2] Furthermore, research in psoriasis, a condition intrinsically linked to PsA, has shown significantly elevated plasma levels of this compound in patients with psoriasis vulgaris compared to healthy controls.

Potential Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The pro-inflammatory environment in psoriatic arthritis is driven by a complex network of signaling pathways that lead to the production of inflammatory cytokines and subsequent tissue damage. Based on the known functions of other fatty acid amides and the inflammatory milieu of PsA, a potential mechanism of action for this compound involves the modulation of key innate immune signaling pathways.

The TLR4/MyD88/NF-κB Signaling Cascade

Toll-like receptor 4 (TLR4) is a pattern recognition receptor that plays a crucial role in the innate immune response. Upon activation by ligands such as lipopolysaccharide (LPS), TLR4 initiates a signaling cascade through the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), all of which are pivotal in the pathogenesis of PsA. Some long-chain fatty acid amides have been shown to modulate TLR4 signaling, suggesting that this compound could exert its effects through this pathway.[3]

Signaling Pathway: TLR4 Activation and NF-κB Translocation

Caption: Potential modulation of the TLR4/MyD88/NF-κB pathway by this compound.

Crosstalk with the STAT3 Signaling Pathway

Signal transducer and activator of transcription 3 (STAT3) is another key transcription factor implicated in the pathogenesis of PsA. It is activated by various cytokines, including IL-6 and IL-23, which are downstream of the NF-κB pathway. Activated STAT3 promotes the differentiation of Th17 cells, a critical cell type in PsA that produces pro-inflammatory cytokines such as IL-17 and IL-22. There is significant crosstalk between the NF-κB and STAT3 pathways, where they can synergistically amplify the inflammatory response. By potentially modulating the initial TLR4/NF-κB signaling, this compound could indirectly influence STAT3 activation and the subsequent Th17 response.

Logical Relationship: NF-κB and STAT3 Crosstalk in PsA

References

- 1. Abnormal serum fatty acid profile in psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigating Serum Lipids Classifying Psoriatic Arthritis Disease Activity Using Solid Phase Microextraction – Liquid Chromatography – High-Resolution Mass Spectrometry - ACR Meeting Abstracts [acrabstracts.org]

- 3. Effects of fatty acids on proliferation and activation of human synovial compartment lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Antibacterial Properties of cis-11-Eicosenamide Against E. coli